molecular formula C16H17NO3S B6370731 3-[3-(Pyrrolidinylsulfonyl)phenyl]phenol, 95% CAS No. 1261999-62-5

3-[3-(Pyrrolidinylsulfonyl)phenyl]phenol, 95%

Cat. No. B6370731
CAS RN: 1261999-62-5
M. Wt: 303.4 g/mol
InChI Key: SZONNKVWLDWWGP-UHFFFAOYSA-N
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Description

3-[3-(Pyrrolidinylsulfonyl)phenyl]phenol, 95% (3-PPSP) is a chemical compound belonging to the class of phenols. It is a white, crystalline powder, which is soluble in water and other organic solvents. 3-PPSP has a variety of applications in the scientific research field, including synthesis, biochemistry, and physiology.

Scientific Research Applications

3-[3-(Pyrrolidinylsulfonyl)phenyl]phenol, 95% has been used in a variety of scientific research applications. It has been used as a reagent in the synthesis of a variety of organic compounds, including 4-hydroxy-3-methoxybenzaldehyde, 4-hydroxy-3-methoxybenzoic acid, and 3-methyl-4-hydroxybenzoic acid. 3-[3-(Pyrrolidinylsulfonyl)phenyl]phenol, 95% has also been used as a fluorescent probe for the detection of intracellular calcium levels in cells. It has been used to study the role of calcium in cell signaling and has been used to study the effects of calcium on cell growth and differentiation.

Mechanism of Action

3-[3-(Pyrrolidinylsulfonyl)phenyl]phenol, 95% is a calcium-binding molecule that binds to calcium ions in the cell, increasing their concentration. This increased concentration of calcium ions can then activate calcium-dependent signaling pathways, which can lead to changes in gene expression and other cellular processes.
Biochemical and Physiological Effects
The increased concentration of calcium ions in the cell caused by 3-[3-(Pyrrolidinylsulfonyl)phenyl]phenol, 95% can have a variety of biochemical and physiological effects. For example, it can lead to increased cell proliferation and differentiation, as well as increased cell migration and adhesion. It can also lead to increased production of proteins and other molecules involved in cell signaling, such as cytokines and growth factors.

Advantages and Limitations for Lab Experiments

The use of 3-[3-(Pyrrolidinylsulfonyl)phenyl]phenol, 95% in laboratory experiments has several advantages. It is a relatively non-toxic compound and is relatively easy to synthesize. It also has a high binding affinity for calcium and can be used to study the role of calcium in cell signaling and other cellular processes. However, 3-[3-(Pyrrolidinylsulfonyl)phenyl]phenol, 95% can be toxic at high concentrations, and it is not always possible to accurately measure intracellular calcium levels using this compound.

Future Directions

Future research on 3-[3-(Pyrrolidinylsulfonyl)phenyl]phenol, 95% could focus on improving the accuracy and sensitivity of calcium measurements, as well as exploring its potential use in drug delivery systems. Additionally, further research could explore the potential use of 3-[3-(Pyrrolidinylsulfonyl)phenyl]phenol, 95% as a therapeutic agent for diseases related to calcium metabolism and signaling, such as osteoporosis and cancer. Finally, further research could explore the potential use of 3-[3-(Pyrrolidinylsulfonyl)phenyl]phenol, 95% as a tool for studying the role of calcium in other cellular processes, such as cell differentiation and migration.

Synthesis Methods

3-[3-(Pyrrolidinylsulfonyl)phenyl]phenol, 95% is synthesized using a two-step process. First, 3-(3-pyridylsulfonyl)phenol is reacted with an alkyl halide in the presence of a base, such as potassium carbonate, to form 3-(3-pyridylsulfonyl)phenyl halide. This intermediate is then reacted with an alkyl amine, such as triethylamine, to form 3-[3-(Pyrrolidinylsulfonyl)phenyl]phenol, 95%.

properties

IUPAC Name

3-(3-pyrrolidin-1-ylsulfonylphenyl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO3S/c18-15-7-3-5-13(11-15)14-6-4-8-16(12-14)21(19,20)17-9-1-2-10-17/h3-8,11-12,18H,1-2,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZONNKVWLDWWGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)S(=O)(=O)C2=CC=CC(=C2)C3=CC(=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00683650
Record name 3'-(Pyrrolidine-1-sulfonyl)[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00683650
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

303.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261999-62-5
Record name 3'-(Pyrrolidine-1-sulfonyl)[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00683650
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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